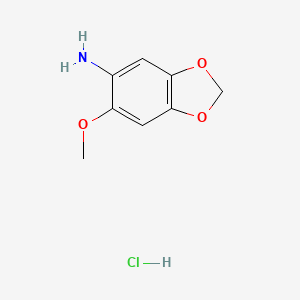![molecular formula C12H9N5O3 B8052411 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea](/img/structure/B8052411.png)
3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea is a complex organic compound that features a unique combination of functional groups, including an amino group, dicyanoethenyl moiety, and a benzodioxolyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxolyl intermediate, followed by the introduction of the dicyanoethenyl moiety and the amino group. The final step involves the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and properties.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the dicyanoethenyl moiety to form different derivatives.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various substituents to the benzodioxolyl ring or the amino group.
Wissenschaftliche Forschungsanwendungen
3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductive polymers or organic semiconductors.
Wirkmechanismus
The mechanism of action of 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. The dicyanoethenyl moiety and the benzodioxolyl ring are likely involved in these interactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
- 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea
- 1-(1,3-benzodioxol-5-yl)-2-propanol
- 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
Comparison: Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the dicyanoethenyl moiety and the urea linkage differentiates it from other benzodioxolyl derivatives, potentially enhancing its reactivity and biological activity.
Eigenschaften
IUPAC Name |
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(1,3-benzodioxol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c13-4-8(15)9(5-14)17-12(18)16-7-1-2-10-11(3-7)20-6-19-10/h1-3H,6,15H2,(H2,16,17,18)/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCGDVNOKYRKDV-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-((2S,3S,5S,10S,13S,14S,16S,17R)-3,17-diacetoxy-10,13-dimethyl-2-(piperidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-16-yl)-1-methylpiperidin-1-ium bromide](/img/structure/B8052329.png)











![tert-butyl N-[2-(2,6-difluorophenyl)-2-oxoethyl]carbamate](/img/structure/B8052413.png)
![t-Butyl N-[(2z)-2-(2,6-difluorophenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B8052416.png)
